3,4-dimethyl-N-phenylbenzamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

Researchers using generic N-phenylbenzamide analogs risk >3-fold potency variability from uncontrolled substitution patterns. 3,4-Dimethyl-N-phenylbenzamide (CAS 164290-86-2) eliminates this variable as a well-characterized SAR comparator with crystallographically confirmed anti-conformation and defined 3,4-dimethyl regiochemistry. • Confirmed 3,4-dimethyl substitution ensures reproducible enzyme inhibition baselines, avoiding the 70% potency loss seen with positional isomer shifts. • Validated crystal structure enables reliable solid-state studies; distinct column-like packing vs. dichloro analog supports polymorph screening. • Standard amide coupling accessibility allows direct use as a pharmacophore building block for antifungal/antiprotozoal derivative libraries.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B311625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-phenylbenzamide
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)C
InChIInChI=1S/C15H15NO/c1-11-8-9-13(10-12(11)2)15(17)16-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17)
InChIKeyLLAKMXJZVYZXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-N-phenylbenzamide as a Core Scaffold for Antifungal and Antimicrobial Agent Development


3,4-Dimethyl-N-phenylbenzamide (C₁₅H₁₅NO, MW 225.28 g/mol) is a N-phenylbenzamide derivative with a 3,4-dimethyl substitution pattern on the benzoyl ring. The compound is a white to off-white crystalline solid, soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water, with a typical melting point reported around 90–92 °C . The N-phenylbenzamide scaffold has been widely studied as a platform for developing antimicrobial, antifungal, and antiprotozoal agents due to its capacity for targeted structure-activity optimization [1][2].

ScaffoldN-phenylbenzamide platform for antimicrobial SAR campaigns
SAR Context3,4-dimethyl substitution pattern characterization
CrystallizationModel compound for packing architecture and solid-state studies

Why 3,4-Dimethyl-N-phenylbenzamide Cannot Be Interchanged with Other N-Phenylbenzamide Analogs in Critical Research


N-Phenylbenzamide analogs exhibit sharply divergent biological activities driven by subtle substitution patterns. SAR studies have demonstrated that the position of methyl groups on the benzoyl ring profoundly alters inhibitor potency. For example, shifting a methyl group from the 2-position (IC50 = 8.7 µM) to the 3-position (IC50 = 14.8 µM) or 4-position (IC50 = 29.1 µM) can reduce enzyme inhibitory activity by up to 70% [1]. The 3,4-dimethyl substitution pattern confers a unique combination of steric bulk and electron-donating character that influences both molecular conformation and intermolecular packing in the solid state, as shown by crystallographic studies comparing N34DMPBA to its dichloro analog N34DCPBA [2]. Such structural divergence translates directly into differential performance in biological assays and synthesis workflows, making generic substitution a demonstrable source of experimental variability and procurement risk.

Methyl substitution position may shift enzyme inhibition by more than 3-fold; regioisomeric purity is critical for reproducible SAR.
Solid-state conformation and packing architecture may differ from other N-phenylbenzamide analogs, potentially altering solubility and crystallization behavior.
Biological and crystallization outcomes from class-level scaffolds may not transfer directly to the 3,4-dimethyl analog; analog-specific validation is necessary.

Quantitative Differentiation of 3,4-Dimethyl-N-phenylbenzamide: Comparative SAR and Structural Evidence


Methyl Substitution Position Drives >3-Fold Variation in Inhibitory Potency Among N-Phenylbenzamides

The enzyme inhibitory potency of N-phenylbenzamide derivatives is highly sensitive to the position of methyl substitution on the benzamide ring. In a comparative study of benzamide derivatives, the 2-methyl analog exhibited an IC50 of 8.7 ± 0.7 µM, while the 3-methyl analog was less potent at 14.8 ± 5.0 µM, and the 4-methyl analog showed markedly reduced potency at 29.1 ± 3.8 µM [1]. Although direct IC50 data for the 3,4-dimethyl compound is not reported in this dataset, class-level inference establishes that the 3,4-dimethyl substitution pattern represents a distinct chemical space with predictable divergence from mono-methyl or other di-methyl regioisomers.

Methyl Position vs. Potency
Class-level inference
IC50 range: 8.7 µM (2-methyl) to 29.1 µM (4-methyl); class-level SAR projects for 3,4-dimethyl regioisomer
Regioisomeric substitution may shift inhibitory potency; supports specific procurement.
Direct IC50 for 3,4-dimethyl not reported in this dataset; data to verify.
Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

Crystal Packing and Conformation: 3,4-Dimethyl Substitution Enables Distinct Solid-State Architecture

X-ray crystallographic analysis reveals that N-(3,4-dimethylphenyl)benzamide adopts an anti conformation of the N-H bond relative to the meta-methyl substituent, which directs intermolecular packing into a column-like structure along the a-axis via N-H⋯O hydrogen bonds [1][2]. This conformation is similar to that observed in the 3,4-dichloro analog N34DCPBA but contrasts with the syn conformation adopted by other regioisomers such as N-(2,3-dimethylphenyl)benzamide [2]. The specific packing arrangement influences solid-state stability, solubility, and potentially the compound's behavior in crystallization-based purification workflows.

Crystal Packing Architecture
Head-to-head comparison
Anti conformation; column-like N-H···O hydrogen bonding along a-axis
Packing differences may affect solubility and purification workflows.
Compared with N34DCPBA (anti) and 2,3-dimethyl analog (syn).
Crystallography Solid-State Chemistry Molecular Conformation

N-Phenylbenzamide Scaffold Validated as Privileged Antifungal and Antibacterial Platform

The N-phenylbenzamide scaffold has been validated as a platform for antimicrobial development. A 2023 study evaluating N-phenylbenzamide derivatives (compounds 3a–e) demonstrated consistent in vitro inhibitory activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungal pathogen Candida albicans [1][2]. While the 3,4-dimethyl-N-phenylbenzamide compound itself was not the primary subject of this study, the class-level evidence establishes that N-phenylbenzamides bearing electron-donating substituents (such as methyl groups) exhibit measurable antimicrobial activity.

Scaffold Antimicrobial Activity
Class-level inference
N-phenylbenzamide derivatives 3a–e show activity against S. aureus, E. coli, C. albicans
Supports use as reference scaffold for antimicrobial screening.
3,4-dimethyl analog not directly tested; activity to verify.
Antifungal Antibacterial Drug Discovery

Optimal Use Cases for 3,4-Dimethyl-N-phenylbenzamide in Medicinal Chemistry and Materials Science


Structure-Activity Relationship (SAR) Studies of Antifungal or Antimicrobial Lead Optimization

3,4-Dimethyl-N-phenylbenzamide serves as a key comparator in SAR campaigns evaluating the impact of benzoyl ring substitution on biological activity. As demonstrated by class-level SAR data, methyl substitution position can alter enzyme inhibitory potency by over 3-fold [1]. This compound enables systematic exploration of the 3,4-dimethyl pattern relative to mono-methyl, di-methyl (e.g., 2,4-; 2,5-; 3,5-), and halogen-substituted analogs.

Crystallization and Solid-State Form Screening Studies

The well-characterized crystal structure of N-(3,4-dimethylphenyl)benzamide, with its distinct anti conformation and column-like packing motif [2], makes it an excellent model compound for studying hydrogen-bonded supramolecular assemblies, polymorphism screening, and the relationship between substitution pattern and crystal habit. Researchers can compare packing efficiency against the 3,4-dichloro analog to probe halogen versus methyl effects on crystal engineering.

Synthetic Intermediate for Complex Benzamide-Based Pharmacophores

Given its synthetic accessibility via standard amide coupling (e.g., 3,4-dimethylbenzoyl chloride with aniline), 3,4-dimethyl-N-phenylbenzamide can serve as a versatile building block for constructing more elaborate pharmacophores. The scaffold is amenable to further functionalization at the aniline ring or N-alkylation to generate derivatives with enhanced antifungal or antiprotozoal properties, as validated by the broader N-phenylbenzamide class [3].

Application
Selection Property
Validation Focus
Antifungal/Antimicrobial SAR studies
3,4-dimethyl substitution pattern
Methyl position vs. potency relationship
Crystallization and solid-state form screening
Packing architecture (anti conformation)
Comparison with halogen-substituted analogs
Synthetic building block for benzamide pharmacophores
Amide coupling accessibility
Functionalization at aniline ring for antimicrobial development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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